![molecular formula C17H16N2O3S B2419129 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865180-69-4](/img/structure/B2419129.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
“(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings), and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The benzothiazole and furan rings in the compound are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The “Z” in the name indicates the configuration of the double bond, with the highest priority groups on the same side of the double bond .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions . Furans can participate in Diels-Alder reactions as dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors such as solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Pesticidal Properties
The compound has been found to be effective in the synthesis of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups . These derivatives have shown promising pesticidal properties, particularly towards oriental armyworm and diamondback moth .
Insecticidal Potentials
The compound has been used in the synthesis of certain derivatives that have shown significant insecticidal potentials . Some of these compounds have shown lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 .
Acaricidal Properties
Some derivatives of the compound have shown promising acaricidal properties . This suggests that the compound could be used in the development of new acaricides.
Activation of Calcium Ions Release
The compound has been found to activate the release of calcium ions in insect (M. sepa-rata) central neurons at a higher concentration . This suggests that the compound could be used in the study of insect neurobiology.
AMPK-Activating Agents
The compound has been found to be effective in the synthesis of AMPK-activating agents . These agents have been found to increase the rate of glucose uptake in L6 myotubes and also augment glucose-stimulated insulin secretion in INS-1E β-cells and rat islets .
Potential Use in Drug Development
The compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . This suggests that the compound could have potential uses in drug development.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h3,5-8,10-11H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDNFFJOBFHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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